REACTION_SMILES
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[CH2:17]([CH3:18])[O+:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH2:1]([CH2:2][CH2:3][CH3:4])[n:5]1[cH:6][n:7][cH:8][cH:9]1.[Cl:24][CH2:25][CH2:26][Cl:27].[P-:10]([F:11])([F:12])([F:13])([F:14])([F:15])[F:16]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[n+:5]1[cH:6][n:7]([CH2:17][CH3:18])[cH:8][cH:9]1.[P-:10]([F:11])([F:12])([F:13])([F:14])([F:15])[F:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O+](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCn1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Type
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product
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Smiles
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CCCC[n+]1ccn(CC)c1
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Name
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Type
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product
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Smiles
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F[P-](F)(F)(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |